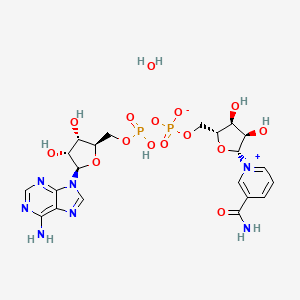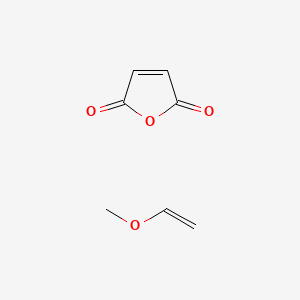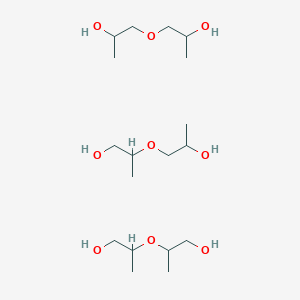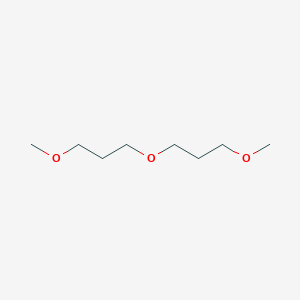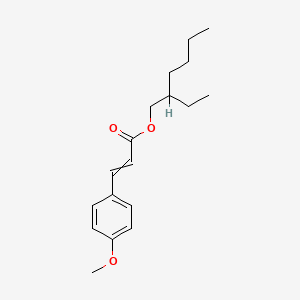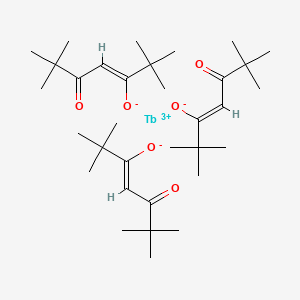
Terbium(III)-DPM
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Terbium(III)-DPM, also known as Terbium(III) dipivaloylmethane, is a coordination compound where terbium is complexed with dipivaloylmethane ligands. Terbium is a rare earth element, part of the lanthanide series, and is known for its unique luminescent properties. The compound is of significant interest due to its applications in various fields, including materials science, chemistry, and biology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Terbium(III)-DPM typically involves the reaction of terbium chloride (TbCl₃) with dipivaloylmethane (DPM) in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The general reaction can be represented as: [ \text{TbCl}_3 + 3 \text{DPM} + 3 \text{NaOH} \rightarrow \text{Tb(DPM)}_3 + 3 \text{NaCl} + 3 \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for temperature control, mixing, and purification ensures consistent quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions where terbium is oxidized to a higher oxidation state, such as terbium(IV).
Reduction: The compound can also be reduced back to terbium(III) from higher oxidation states.
Substitution: Ligand substitution reactions can occur where the DPM ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like ozone or electrochemical methods can be used to oxidize terbium(III) to terbium(IV).
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used to reduce terbium(IV) back to terbium(III).
Substitution: Ligand exchange reactions can be facilitated by using excess of the new ligand and heating the reaction mixture.
Major Products:
Oxidation: Terbium(IV) compounds.
Reduction: Terbium(III) compounds.
Substitution: New terbium complexes with different ligands.
科学研究应用
Terbium(III)-DPM has a wide range of applications in scientific research:
Chemistry: Used as a luminescent probe in various chemical analyses due to its strong emission properties.
Biology: Employed in bioimaging and as a fluorescent marker in biological assays.
Industry: Utilized in the production of phosphors for lighting and display technologies, as well as in the development of advanced materials for electronics.
作用机制
The luminescent properties of Terbium(III)-DPM are primarily due to the electronic transitions within the terbium ion. When excited by ultraviolet light, the terbium ion undergoes electronic transitions that result in the emission of visible light, typically in the green region of the spectrum. The dipivaloylmethane ligands help to stabilize the terbium ion and enhance its luminescent properties by providing a suitable coordination environment.
相似化合物的比较
- Terbium(III) chloride (TbCl₃)
- Terbium(III) oxide (Tb₂O₃)
- Terbium(III) nitrate (Tb(NO₃)₃)
Comparison:
- Luminescence: Terbium(III)-DPM exhibits stronger luminescence compared to simple terbium salts due to the stabilizing effect of the DPM ligands.
- Stability: The coordination with DPM ligands enhances the stability of the terbium ion in various environments.
- Applications: While terbium salts are used in various applications, this compound is particularly valuable in applications requiring strong luminescence and stability, such as in bioimaging and advanced materials.
属性
IUPAC Name |
terbium(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Tb/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAHJYGCYOFNGW-LWTKGLMZSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Tb+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Tb+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57O6Tb |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
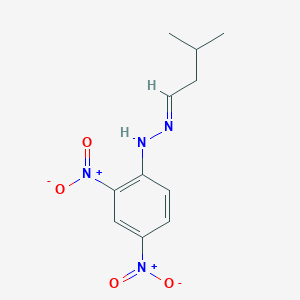
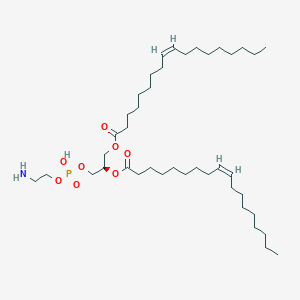

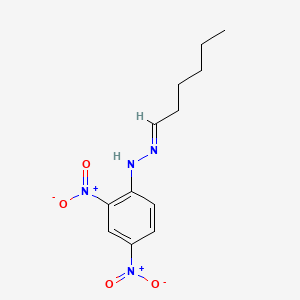
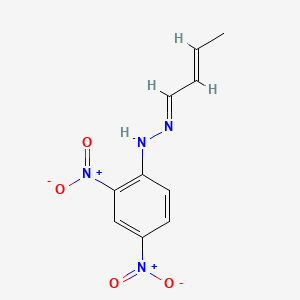
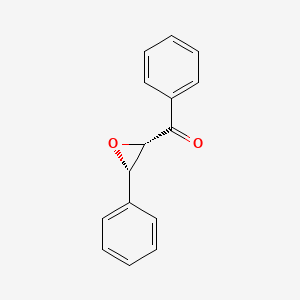
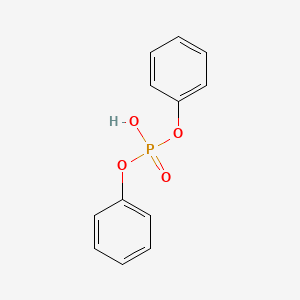
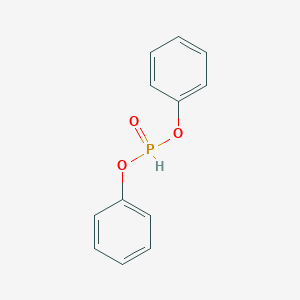
![oxovanadium(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B7801664.png)
